molecular formula C8H10F2N2O2 B3007850 ethyl 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylate CAS No. 128537-24-6

ethyl 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B3007850
CAS No.: 128537-24-6
M. Wt: 204.177
InChI Key: XMLIACPJFCVSRM-UHFFFAOYSA-N
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Description

Ethyl 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylate is a pyrazole-based compound characterized by a difluoromethyl group at the 1-position, a methyl group at the 3-position, and an ester moiety at the 5-position. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and tunable electronic properties. The difluoromethyl group enhances metabolic stability and lipophilicity, making this compound a valuable intermediate in drug discovery .

Properties

IUPAC Name

ethyl 2-(difluoromethyl)-5-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O2/c1-3-14-7(13)6-4-5(2)11-12(6)8(9)10/h4,8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLIACPJFCVSRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylate typically involves the difluoromethylation of pyrazole derivatives. One common method involves the reaction of ethyl difluoroacetoacetate with methyl hydrazine in the presence of a base, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors and automated synthesis systems. These methods allow for precise control of reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include difluoromethylated pyrazole derivatives, carboxylic acids, alcohols, and substituted pyrazoles .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : Ethyl 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylate is utilized as a key intermediate in the synthesis of more complex molecules. It participates in various organic transformations, including oxidation, reduction, and substitution reactions .
Reaction TypeDescription
OxidationConverts to carboxylic acids or ketones.
ReductionEster group can be reduced to alcohols.
SubstitutionDifluoromethyl group can be replaced by other functional groups.

Biology

  • Biological Activities : The compound has been investigated for its potential antimicrobial, antifungal, and anti-inflammatory properties. Its mechanism involves the inhibition of succinate dehydrogenase (SDH), an enzyme crucial for energy production in fungi . This inhibition leads to reduced fungal growth and reproduction.

Medicine

  • Drug Development : Due to its unique structure and biological activities, this compound is explored as a potential drug candidate for various therapeutic applications, particularly in treating fungal infections .

Agriculture

  • Agrochemical Applications : The compound is primarily used in developing fungicides and herbicides. It has shown effectiveness against a wide range of phytopathogenic fungi, making it valuable in agricultural practices .
Agrochemical UseDescription
FungicidesEffective against major crop pests such as Alternaria species.
HerbicidesControls plant diseases effectively, contributing to crop yield improvement.

Case Study 1: Fungicidal Efficacy

A study demonstrated that this compound exhibits potent fungicidal activity against Zymoseptoria tritici, a pathogen responsible for septoria leaf blotch in cereals. The compound was found to inhibit SDH effectively, leading to significant reductions in fungal biomass under controlled conditions.

Case Study 2: Synthesis Optimization

Research conducted at leading agricultural chemical companies like Syngenta and Bayer focused on optimizing the synthesis of this compound to enhance yield and purity. Continuous flow reactors were employed to streamline production processes, resulting in higher efficiency and lower costs compared to traditional batch methods .

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogs differ primarily in substituents at the 1-, 3-, and 5-positions. Key comparisons include:

Compound Name Substituents (Position) Molecular Weight Key Features Reference
Ethyl 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylate 1: CF₂H; 3: CH₃; 5: COOEt ~216.16* High lipophilicity; potential metabolic stability
Ethyl 1-(cyanomethyl)-3-methyl-1H-pyrazole-5-carboxylate (L1) 1: CH₂CN; 3: CH₃; 5: COOEt ~209.21 Introduces polar cyano group; may enhance solubility
Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate (CAS 10250-63-2) 1: CH₃; 3: C₆H₅; 5: COOEt 230.26 Aromatic phenyl group increases π-π interactions; lower metabolic stability
Ethyl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate 1: C₆H₄F; 3: CH₃; 5: COOEt 262.27 Fluorine enhances electron-withdrawing effects; improved bioavailability
Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate 1: CH₂C₆H₅; 3: C₆H₄F; 5: COOEt 354.37 Bulky benzyl group may hinder membrane permeability

*Calculated based on formula C₈H₁₀F₂N₂O₂.

Key Observations :

  • Electron-Withdrawing Groups : The difluoromethyl group (CF₂H) balances lipophilicity and polarity, whereas trifluoromethyl (CF₃, e.g., in compound 189, MW 450.2) increases molecular weight and electron deficiency .
  • Aromatic vs. Aliphatic Substituents : Phenyl or fluorophenyl groups (e.g., CAS 10250-63-2) enhance rigidity and binding affinity but may reduce solubility compared to aliphatic groups like methyl .

Biological Activity

Ethyl 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylate is a notable compound belonging to the pyrazole class, recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by research findings and comparative data.

Chemical Structure and Properties

This compound has the molecular formula C8H10F2N2O2C_8H_{10}F_2N_2O_2 and is characterized by the presence of a difluoromethyl group, a methyl group, and an ethyl ester group attached to a pyrazole ring. The compound's structure contributes to its biological activity, particularly in inhibiting specific enzymes.

The primary target of this compound is succinate dehydrogenase , an enzyme crucial for the tricarboxylic acid (TCA) cycle. By binding to the active site of this enzyme, the compound inhibits its function, disrupting energy production in fungal cells, leading to their death. This mechanism highlights its potential as a fungicide and its role in agricultural applications.

Antifungal Properties

Research indicates that this compound exhibits significant antifungal activity. It has been used as an intermediate in the synthesis of various fungicides, demonstrating effectiveness against multiple fungal strains .

Anti-inflammatory Effects

In addition to antifungal properties, pyrazole derivatives are recognized for their anti-inflammatory effects. This compound may share these properties, making it a candidate for further investigation in inflammatory disease models .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidStructureAntifungal
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylateStructureAntimicrobial
Ethyl 5-methylpyrazole-3-carboxylateStructureAntitumor

This table illustrates how this compound compares with other related compounds in terms of structure and biological activities.

Case Studies and Research Findings

Several studies have highlighted the efficacy of pyrazole derivatives:

  • Antifungal Activity : A recent study demonstrated that synthesized pyrazole carboxamides exhibited notable antifungal activity against various strains, suggesting that this compound may have similar effects due to structural similarities .
  • Antitumor Potential : Research on structurally related pyrazoles indicated significant inhibitory effects on cancer cell lines, particularly those resistant to conventional therapies. This suggests that further exploration of this compound could yield valuable insights into its potential as an antitumor agent .
  • Anti-inflammatory Studies : In vivo studies have shown that certain pyrazoles can effectively reduce inflammation markers in animal models, indicating a potential therapeutic application for this compound in treating inflammatory diseases .

Q & A

Q. What are the established synthetic routes for ethyl 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylate?

The synthesis of pyrazole carboxylates typically involves cyclocondensation or cross-coupling reactions. For example:

  • Cyclocondensation : Reacting hydrazine derivatives with β-keto esters under acidic conditions to form the pyrazole core. Difluoromethyl groups can be introduced via electrophilic substitution or by using difluoromethylation reagents like ClCF2_2H.
  • Suzuki-Miyaura Coupling : As demonstrated in related pyrazole derivatives (e.g., ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate), Pd(PPh3_3)4_4 catalyzes coupling with boronic acids to functionalize the pyrazole ring .
  • Esterification : Carboxylic acid intermediates (e.g., 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid) can be esterified using ethanol and catalytic H2_2SO4_4 .

Q. How is this compound characterized using spectroscopic and analytical methods?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., difluoromethyl protons at δ ~5.5–6.5 ppm as triplets due to 2JHF^2J_{H-F} coupling) .
  • Mass Spectrometry (MS) : ESI-MS or EI-MS to verify molecular weight (e.g., expected [M+H]+^+ for C8_8H10_{10}F2_2N2_2O2_2: 218.07) .
  • Infrared (IR) Spectroscopy : Peaks at ~1700–1750 cm1^{-1} for ester carbonyl groups and ~1100–1200 cm1^{-1} for C-F stretches .

Q. What are the recommended storage conditions and stability considerations?

  • Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the ester group .
  • Stability : Avoid exposure to strong oxidizers, heat (>40°C), or moisture. Decomposition products may include CO, NOx_x, and HF under extreme conditions .
  • Handling : Use gloves (nitrile or neoprene), eye protection, and fume hoods to minimize inhalation/contact risks .

Advanced Research Questions

Q. How can derivatives of this compound be designed for structure-activity relationship (SAR) studies?

  • Ring Functionalization : Introduce substituents at positions 1, 3, or 5 via cross-coupling (e.g., Buchwald-Hartwig amination for N-alkylation) or nucleophilic aromatic substitution .
  • Bioisosteric Replacement : Replace the difluoromethyl group with trifluoromethyl or chloromethyl groups to assess electronic effects on biological activity .
  • Ester Hydrolysis : Convert the ethyl ester to a carboxylic acid (using NaOH/EtOH) for salt formation or conjugation with pharmacophores .

Q. What computational methods are suitable for predicting reactivity or binding interactions?

  • DFT Calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Screen against target enzymes (e.g., Lp-PLA2) using software like AutoDock Vina to identify potential binding modes .
  • MD Simulations : Assess stability of ligand-protein complexes in physiological conditions (e.g., solvation models in GROMACS) .

Q. How can contradictions in experimental data (e.g., conflicting biological activity) be resolved?

  • Dose-Response Analysis : Perform IC50_{50}/EC50_{50} assays across multiple concentrations to confirm activity trends .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .
  • Crystallography : Resolve crystal structures of ligand-target complexes to validate binding hypotheses (e.g., X-ray diffraction as in ).

Q. What strategies optimize yield in large-scale synthesis?

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)2_2 vs. PdCl2_2) for cross-coupling efficiency .
  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) for Suzuki reactions, ensuring degassing to prevent Pd oxidation .
  • Flow Chemistry : Implement continuous flow systems to improve reaction control and scalability .

Methodological Notes

  • Safety Data Gaps : Limited toxicological data exist for this compound; assume standard pyrazole precautions (e.g., avoid dermal exposure, use respiratory protection) .
  • Ecological Impact : No bioaccumulation data available; follow OECD guidelines for disposal (e.g., incineration via licensed facilities) .

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